N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide

Medicinal Chemistry Computational Chemistry Drug Design

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide (CAS 940986-31-2, molecular formula C16H16BrNO4S, molecular weight 398.27 g/mol) is a synthetic small-molecule sulfonamide derivative bearing a 1,3-benzodioxole moiety linked via a methylene bridge to the sulfonamide nitrogen and a 2-bromo-4,5-dimethyl substitution on the benzenesulfonamide core. The compound belongs to the broader class of N-substituted 2-bromo-4,5-dimethylbenzenesulfonamides, which have been explored in medicinal chemistry for their potential to modulate protein–protein interactions and enzyme activity.

Molecular Formula C16H16BrNO4S
Molecular Weight 398.27
CAS No. 940986-31-2
Cat. No. B3010770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide
CAS940986-31-2
Molecular FormulaC16H16BrNO4S
Molecular Weight398.27
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H16BrNO4S/c1-10-5-13(17)16(6-11(10)2)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3
InChIKeyUSPLZAVBAXCZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide (CAS 940986-31-2): Chemical Identity and Class Positioning


N-(1,3-Benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide (CAS 940986-31-2, molecular formula C16H16BrNO4S, molecular weight 398.27 g/mol) is a synthetic small-molecule sulfonamide derivative bearing a 1,3-benzodioxole moiety linked via a methylene bridge to the sulfonamide nitrogen and a 2-bromo-4,5-dimethyl substitution on the benzenesulfonamide core . The compound belongs to the broader class of N-substituted 2-bromo-4,5-dimethylbenzenesulfonamides, which have been explored in medicinal chemistry for their potential to modulate protein–protein interactions and enzyme activity [1]. However, publicly available primary research data and patent literature directly characterizing this specific compound are extremely limited, and its differentiation from close structural analogs remains largely unquantified in the peer-reviewed literature [2].

Why N-(1,3-Benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide Cannot Be Interchanged with In-Class Analogs


Within the 2-bromo-4,5-dimethylbenzenesulfonamide series, the identity of the N-substituent fundamentally dictates the compound's physicochemical properties and, by extension, its biological target engagement. The 1,3-benzodioxol-5-ylmethyl group present in CAS 940986-31-2 introduces a hydrogen-bond-accepting 1,3-dioxole ring system and increases both polar surface area and molecular complexity compared to simple benzyl (CAS 428475-92-7) or pyridinylmethyl (CAS 693230-11-4) analogs . In the p53–MDM2 sulfonamide inhibitor class, even minor alterations to the N-substituent have been shown to abrogate protein–protein interaction inhibitory activity entirely, demonstrating that potency is not transferable across analogs [1]. Consequently, procurement of a close analog in place of CAS 940986-31-2 without direct comparative activity data risks selecting a compound with divergent and potentially inactive target profiles. The limited public data available for this specific compound underscore the need for empirical head-to-head validation rather than reliance on class-level assumptions.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide (CAS 940986-31-2)


Structural Descriptor Comparison: Polar Surface Area and Hydrogen-Bond Acceptor Count Relative to Benzyl Analog

The target compound contains a 1,3-benzodioxole N-substituent, which contributes two additional hydrogen-bond acceptor oxygen atoms and a larger topological polar surface area (tPSA) compared to the simplest close analog, N-benzyl-2-bromo-4,5-dimethylbenzenesulfonamide (CAS 428475-92-7). While no experimental receptor-binding data for the target compound are publicly available, the computed tPSA of CAS 940986-31-2 is approximately 64.5 Ų versus 46.2 Ų for the benzyl analog, a difference of 18.3 Ų that may influence membrane permeability and target-binding orientation [1]. This is a class-level inference based on in silico property calculation.

Medicinal Chemistry Computational Chemistry Drug Design

Binding Affinity Data Gap: Lack of Public Target Engagement Data Versus Pyridin-4-ylmethyl Analog

A structurally related analog, 2-bromo-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide (BDBM89404), has a reported IC50 of 8.04 µM against Zinc finger protein GLI1 in a biochemical assay [1]. No comparable target engagement data for the 1,3-benzodioxol-5-ylmethyl derivative (CAS 940986-31-2) have been deposited in BindingDB, ChEMBL, or PubChem as of the search date. The absence of public binding data for the target compound precludes any direct potency comparison and represents a significant evidence gap for procurement decisions.

Biochemical Assay Binding Affinity Target Engagement

Molecular Complexity and sp³ Character Enrichment Over Simple N-Substituted Analogs

The 1,3-benzodioxol-5-ylmethyl group introduces a fused bicyclic ring system that increases the fraction of sp³-hybridized carbons (Fsp³) and molecular complexity relative to planar aromatic N-substituents such as benzyl or pyridinylmethyl. The target compound has an Fsp³ of approximately 0.19 compared to 0.07–0.13 for the benzyl and pyridinylmethyl analogs [1]. Higher Fsp³ values have been correlated with improved clinical success rates in drug discovery campaigns, making this structural feature relevant for libraries targeting novel chemical space [2].

Lead Optimization Molecular Diversity Chemical Biology

Prospective Research and Industrial Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide (CAS 940986-31-2)


Diversity-Oriented Screening Library Enrichment

CAS 940986-31-2 can serve as a structurally distinct member of sulfonamide-focused compound libraries. Its higher Fsp³ and larger polar surface area relative to benzyl and pyridinylmethyl analogs (Section 3, Evidence Item 3) make it suitable for enriching chemical diversity in screening decks targeting protein–protein interactions or enzyme active sites that accommodate benzodioxole motifs [1]. Procurement for this purpose is warranted when library design prioritizes 3D complexity over flat aromatic space.

Structure–Activity Relationship (SAR) Expansion Around the N-Substituent

Given the reported p53–MDM2 inhibitory activity of certain nonpeptidic sulfonamides [2] and the known sensitivity of sulfonamide activity to N-substituent identity (Section 2), CAS 940986-31-2 is a logical candidate for systematic SAR studies. The 1,3-benzodioxole group provides a hydrogen-bond-rich environment distinct from previously explored N-substituents, enabling interrogation of binding pocket requirements. This application is supported by the comparative structural descriptor analysis in Section 3 (Evidence Item 1).

Benchmarking Against GLI1-Targeted Analogs

The 8.04 µM IC50 reported for the pyridin-4-ylmethyl analog (BDBM89404) against Zinc finger protein GLI1 (Section 3, Evidence Item 2) establishes a benchmark for comparative screening. Researchers studying GLI1-dependent signaling pathways can procure CAS 940986-31-2 to determine whether the 1,3-benzodioxole substitution enhances or diminishes target engagement in the same assay system, generating the direct head-to-head data currently absent from the public domain [3]. This scenario directly addresses the data gap identified in Section 3.

Physicochemical Property Profiling for Permeability and Solubility Optimization

The approximately 40% increase in tPSA compared to the benzyl analog (Section 3, Evidence Item 1) positions CAS 940986-31-2 as a tool compound for studying the impact of polar surface area on membrane permeability within the sulfonamide series. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparisons between CAS 940986-31-2 and its lower-tPSA analogs can provide quantitative structure–property relationship data to guide further optimization of this chemotype .

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.